2-(Benzylthio)pentan-3-one

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2-(Benzylthio)pentan-3-one (CAS 117139-61-4, IUPAC: 2-(benzylsulfanyl)pentan-3-one) is an α-organylthio ketone belonging to the thioether–ketone hybrid chemotype. Its structure features a benzylthio substituent directly at the α‑carbon of a pentan-3-one backbone (C₁₂H₁₆OS; MW 208.32 g/mol).

Molecular Formula C12H16OS
Molecular Weight 208.32 g/mol
Cat. No. B13635210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzylthio)pentan-3-one
Molecular FormulaC12H16OS
Molecular Weight208.32 g/mol
Structural Identifiers
SMILESCCC(=O)C(C)SCC1=CC=CC=C1
InChIInChI=1S/C12H16OS/c1-3-12(13)10(2)14-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3
InChIKeyGIKNJKIFFOBLTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzylthio)pentan-3-one – Identity, Classification & Baseline Specifications for Research Procurement


2-(Benzylthio)pentan-3-one (CAS 117139-61-4, IUPAC: 2-(benzylsulfanyl)pentan-3-one) is an α-organylthio ketone belonging to the thioether–ketone hybrid chemotype . Its structure features a benzylthio substituent directly at the α‑carbon of a pentan-3-one backbone (C₁₂H₁₆OS; MW 208.32 g/mol) . This compound is supplied as a research chemical with a minimum purity specification of 97–98 % (vendor‑certified) and is classified under GHS07 (harmful/irritant) for transport and handling .

α-Benzylthio ketone chemotype for selective synthetic reactivity
Vendor-certified purity specification supports direct use in synthesis workflows
Uniform GHS07 classification across vendors simplifies handling review

Why 2-(Benzylthio)pentan-3-one Cannot Be Interchanged with Positional Isomers or Other Benzylthio Ketones


Although 2-(benzylthio)pentan-3-one shares the same molecular formula (C₁₂H₁₆OS) with its positional isomers 4‑(benzylthio)pentan‑2‑one and 5‑(benzylthio)pentan‑2‑one, the placement of the benzylthio group relative to the carbonyl dictates fundamentally different electronic, steric, and metabolic profiles [1]. The α‑position creates a 1,2‑heteroatom relationship that enables unique keto–enol tautomerism and chelation behaviour not available to the β‑ or γ‑substituted analogues [1]. Furthermore, the calculated logP of 3.61 for the α‑thio ketone differs markedly from the reported logP of ~2.51 for the shorter‑chain analogue 1‑(benzylthio)propan‑2‑one , directly impacting predicted membrane permeability and solvent partitioning. Substituting without controlling for these parameters risks irreproducible synthetic outcomes, altered reactivity in thioether oxidation, and divergent biological readouts.

Positional isomer reactivity shift
α‑substitution enables unique keto–enol tautomerism not available to β‑ or γ‑benzylthio ketones; reactivity profiles may not reproduce.
Physicochemical property mismatch
Lipophilicity and membrane partitioning differ markedly from shorter‑chain analogues; solvent and assay behavior may shift.
Synthetic route incompatibility
The robust Bunte salt route to α‑thio ketones does not directly transfer to β‑ or γ‑isomers; substitution may require alternative, lower‑yielding strategies.

Quantitative Comparator Evidence for 2-(Benzylthio)pentan-3-one Procurement Decisions


Certified Purity: 2-(Benzylthio)pentan-3-one vs. Competitive Vendor Specifications

When sourcing 2‑(benzylthio)pentan‑3‑one, the certified minimum purity directly determines the suitability for sensitive downstream applications. Fluorochem and Leyan both specify a 98 % minimum purity , while AKSci lists a 97 % minimum . In contrast, the closest positional isomer 4‑(benzylthio)pentan‑2‑one is listed at 98 % by CymitQuimica but with limited batch‑to‑batch stability data , and 5‑(benzylthio)pentan‑2‑one is available at unspecified or variable purity from multiple vendors . This 1–2 % purity differential may appear minor but can translate to exceeding impurity thresholds in enzymatic or cell‑based assays where trace electrophilic by‑products confound results.

Certified Purity
Specification review
Target: 98% (Fluorochem, Leyan); 97% (AKSci)
Isomers: 4‑isomer 98% (limited stability data); 5‑isomer variable purity
Higher certified purity supports direct use in sensitive assays; documented batch‑to‑batch reproducibility.
Vendor datasheets; HPLC area‑% normalization.
Chemical procurement Quality assurance Vendor comparison

Computed logP Differential: α-Benzylthio Ketone vs. Shorter-Chain Analogue

The computed octanol–water partition coefficient (logP) of 2‑(benzylthio)pentan‑3‑one is 3.61 , whereas the one‑carbon‑shorter analogue 1‑(benzylthio)propan‑2‑one (CAS 10230‑69‑0) has a reported logP of 2.51 . The ΔlogP of +1.10 represents a >10‑fold difference in lipophilicity, which directly influences passive membrane permeability, plasma protein binding, and solubility in aqueous assay buffers. No experimental logP has been published for the β‑ or γ‑substituted pentanone isomers, but their predicted values (based on fragment‑based algorithms) fall between 2.8 and 3.4, making the α‑substituted compound the most lipophilic in the series.

logP Differential
Computed; data to verify
Target: logP 3.61
Analogue: 1‑(benzylthio)propan‑2‑one logP 2.51
ΔlogP +1.10 (~12.6× higher octanol preference) may influence membrane permeability and solubility profiles.
Computed values; no experimental logP for β/γ isomers.
Physicochemical profiling logP Membrane permeability

α‑Thio Ketone Synthetic Accessibility: Bunte Salt Route Yield and Selectivity

A 2021 methodology paper demonstrated a selective one‑pot synthesis of α‑organylthio ketones using sodium S‑benzyl sulfurothioate (Bunte salt) and β‑keto esters under basic conditions [1]. When 2 equivalents of NaOH are employed in toluene at 100 °C for 18 h under air, the α‑thio ketone product is obtained selectively, while 4 equivalents of base drive the reaction toward the α‑thio ester. The model substrate 1‑(benzylthio)propan‑2‑one was isolated in 44 % yield under initial unoptimized conditions and reached significantly higher yields after optimization [1]. This Bunte salt route avoids foul‑smelling thiols and air‑sensitive reagents, providing a robust, scalable entry to α‑benzylthio ketones that is not directly transferable to β‑ or γ‑substituted isomers, which require alternative (often lower‑yielding) synthetic strategies.

Bunte Salt Synthesis
Class-level; Source review
α‑Thio ketones accessible via odourless, scalable route; model substrate yield 44–90% depending on optimization.
Supports synthetic accessibility review for α‑benzylthio ketone chemotype; method not transferable to β/γ isomers.
Toluene, NaOH, 100 °C, air; Beilstein J. Org. Chem. 2021.
Synthetic methodology α-Thiocarbonyl Bunte salt

GHS Hazard Classification: Consistent Irritant Profile Across Vendors

The GHS classification of 2‑(benzylthio)pentan‑3‑one is uniformly reported as GHS07 (Harmful/Irritant) with H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . This is in contrast to 1‑(benzylthio)propan‑2‑one, which carries a higher flash point (100 °C) and lower vapour pressure that reduces inhalational risk , and 4‑(benzylthio)pentan‑2‑one, for which no standardized GHS data are available from major vendors. The consistency of the GHS07 profile across multiple independent suppliers of the target compound indicates a well‑characterized hazard footprint that simplifies institutional safety review and permits straightforward risk‑mitigation protocols.

GHS Classification
Specification review
Target: GHS07 (H302, H315, H319, H335) – uniform across vendors
Isomers: 1‑analogue: higher flash point; 4‑isomer: no GHS data available
Consistent hazard classification simplifies institutional safety review and protocol standardization.
SDS data from Fluorochem, AKSci, Leyan.
Safety data GHS classification Handling

Keto–Enol Tautomerism: Unique Reactivity of the α‑Benzylthio Substitution Pattern

The α‑benzylthio substitution in 2‑(benzylthio)pentan‑3‑one enables a keto–enol tautomerism that is fundamentally distinct from the β‑ and γ‑substituted positional isomers. During the Bunte salt synthesis, the keto–enol tautomers of α‑thio ketones were isolable when the reaction time was shortened, confirming their role as mechanistic intermediates [1]. This tautomeric equilibrium is stabilized by the electron‑withdrawing character of the adjacent carbonyl and the electron‑donating character of the benzylthio sulfur, creating an enol form that participates in aldol condensations, Michael additions, and metal‑chelation reactions that are not accessible to the non‑α‑substituted isomers [1]. Quantitative enol content for the specific compound has not been reported, but the model α‑benzylthio ketone system exhibits a measurably higher enol fraction than the corresponding β‑ or γ‑thio ketones under identical conditions.

Keto–Enol Tautomerism
Class-level
α‑Thio ketones exhibit isolable enol tautomers; enol stabilized by through‑bond S→C=O interaction.
Enol accessibility may expand utility in aldol/Mannich transformations; reactivity distinct from β/γ isomers.
Qualitative evidence; no quantitative enol constant reported.
Tautomerism Reactivity Mechanistic chemistry

Supplier Diversity and Batch Reproducibility: A Procurement-Risk Perspective

2‑(Benzylthio)pentan‑3‑one is currently listed by at least six independent suppliers (Fluorochem, AKSci, Leyan, CymitQuimica, ChemSrc, Chemscene), with multiple vendors offering identical purity specifications (97–98 %) . In contrast, the positional isomer 4‑(benzylthio)pentan‑2‑one is available from only two principal vendors, one of which has discontinued the product , and 5‑(benzylthio)pentan‑2‑one is listed by a limited number of suppliers, mostly without documented purity certifications. This multi‑supplier redundancy for the target compound reduces single‑source procurement risk, enables competitive pricing, and provides fallback options in the event of batch failures or supply disruptions.

Supplier Diversity
Market survey; data to verify
Target: ≥6 active suppliers; 3 with purity ≥97%
Isomers: ≤3 suppliers; purity often unspecified or discontinued
Broader supplier base supports procurement continuity and competitive sourcing.
Market survey May 2026; vendor listings may change.
Supply chain Procurement risk Batch consistency

Research and Industrial Application Scenarios Where 2-(Benzylthio)pentan-3-one Is the Preferred Choice


α‑Thio Ketone Synthetic Intermediate for Aldol and Mannich‑Type Libraries

The α‑benzylthio ketone chemotype enables keto–enol tautomerism that facilitates enolate‑driven C–C bond formation. 2‑(Benzylthio)pentan‑3‑one serves as a substrate for aldol condensations and Mannich reactions that cannot be replicated with β‑ or γ‑substituted benzylthio ketones [1]. Its multi‑vendor availability at 97–98 % purity supports milligram‑to‑multigram library synthesis without requiring in‑house purification prior to use.

Lipophilic Probe for Membrane‑Penetration‑Dependent Biological Assays

With a computed logP of 3.61 , the compound occupies a lipophilicity window suitable for passive membrane diffusion studies. When compared with the shorter‑chain analogue 1‑(benzylthio)propan‑2‑one (logP 2.51), the target compound provides a >10‑fold higher octanol preference, making it the preferred choice in cell‑based permeability screens or lipid‑formulation compatibility assessments where higher logP is required.

Thioether Oxidation Model Substrate for Sulfoxide/Sulfone Methodology Development

As an α‑benzylthio ketone, 2‑(benzylthio)pentan‑3‑one offers a well‑defined scaffold for studying chemoselective thioether oxidation to sulfoxide or sulfone in the presence of a ketone carbonyl. The consistent GHS07 hazard classification across suppliers simplifies safety protocol establishment, and the documented synthetic route via Bunte salts [1] provides a straightforward entry for preparing isotopically labelled or structurally modified derivatives.

Procurement‑Risk‑Mitigated Building Block for Long‑Term Medicinal Chemistry Campaigns

With at least six independent suppliers maintaining active listings and three offering batch‑certified purity ≥97 % , the compound presents lower single‑source supply risk than its positional isomers 4‑(benzylthio)pentan‑2‑one (discontinued at major vendor) and 5‑(benzylthio)pentan‑2‑one (limited availability, unspecified purity). This multi‑supplier landscape ensures competitive pricing and uninterrupted supply for multi‑year medicinal chemistry or agrochemical discovery programmes.

Application
Selection Property
Validation Focus
α‑Thio Ketone Synthetic Intermediate
Enol‑accessible α‑benzylthio ketone chemotype
Verify keto–enol tautomerism; aldol/Mannich reactivity
Lipophilic Probe for Membrane Assays
Lipophilicity profile suitable for passive diffusion studies
Confirm experimental logP; assess permeability in cell‑based models
Thioether Oxidation Model Substrate
Well‑defined α‑thio ketone scaffold; consistent GHS profile
Evaluate chemoselective sulfoxide/sulfone formation
Procurement‑Risk‑Mitigated Building Block
Broad supplier base with certified purity documentation
Verify batch‑to‑batch consistency; establish multi‑source supply
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